molecular formula C13H15NO3 B2462394 (2R)-1-(3-methylbenzoyl)pyrrolidine-2-carboxylic acid CAS No. 1354970-89-0

(2R)-1-(3-methylbenzoyl)pyrrolidine-2-carboxylic acid

Cat. No.: B2462394
CAS No.: 1354970-89-0
M. Wt: 233.267
InChI Key: ITKCGEBAAOLKSC-LLVKDONJSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(2R)-1-(3-methylbenzoyl)pyrrolidine-2-carboxylic acid is a useful research compound. Its molecular formula is C13H15NO3 and its molecular weight is 233.267. The purity is usually 95%.
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Scientific Research Applications

Chiral Resolving Agents

(2R)-1-(3-methylbenzoyl)pyrrolidine-2-carboxylic acid and similar compounds have been explored for their potential as chiral resolving agents. A study demonstrated the ability of enantiomers of related compounds to serve as chiral discriminating agents in the chromatographic separation of diastereomeric amides and esters. This application is significant in stereochemistry and pharmaceuticals where enantiomerically pure compounds are crucial (Piwowarczyk et al., 2008).

Development of Immunoassays

Another research area involves the synthesis of analogues of trans-3'-hydroxycotinine, where compounds structurally related to this compound were synthesized for antibody production in immunoassays. This application is relevant in biochemical analysis and diagnostics (Desai & Amin, 1991).

Biotransformations in Organic Synthesis

The compound and its derivatives have been employed in biotransformations for organic synthesis. A study illustrated the use of Rhodococcus erythropolis AJ270 in the biocatalytic desymmetrization of pyrrolidine-2,5-dicarboxamides, leading to the preparation of enantiomerically pure compounds useful in synthesizing druglike compounds (Chen et al., 2012).

Influenza Neuraminidase Inhibitors

In medicinal chemistry, related pyrrolidine derivatives were investigated as potent inhibitors of influenza neuraminidase. This research is critical in the development of antiviral drugs (Wang et al., 2001).

Ionic Liquids for Organic Synthesis

A study demonstrated the use of L-Pyrrolidine-2-carboxylic acid sulfate (LPCAS), a Bronsted acidic ionic liquid related to this compound, in promoting the synthesis of organic compounds under solvent-free conditions. This application emphasizes the compound's role in green chemistry and eco-friendly synthesis approaches (Godse et al., 2017).

Properties

IUPAC Name

(2R)-1-(3-methylbenzoyl)pyrrolidine-2-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15NO3/c1-9-4-2-5-10(8-9)12(15)14-7-3-6-11(14)13(16)17/h2,4-5,8,11H,3,6-7H2,1H3,(H,16,17)/t11-/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ITKCGEBAAOLKSC-LLVKDONJSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)C(=O)N2CCCC2C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC(=CC=C1)C(=O)N2CCC[C@@H]2C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

233.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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